molecular formula C11H8BrNO2 B3048406 2-Propenoic acid, 3-(4-bromophenyl)-2-cyano-, methyl ester CAS No. 167995-88-2

2-Propenoic acid, 3-(4-bromophenyl)-2-cyano-, methyl ester

Cat. No. B3048406
CAS RN: 167995-88-2
M. Wt: 266.09 g/mol
InChI Key: PDCJTVLFFQUQGC-UHFFFAOYSA-N
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Description

“2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-” is a related compound with the formula C11H11BrO2 . Another related compound is “2-Propenoic acid, 3-(4-bromophenyl)-2-methyl-, ethyl ester, (2E)-” with the molecular formula C12H13BrO2 .


Physical And Chemical Properties Analysis

For the related compound “2-Propenoic acid, 3-(4-bromophenyl)-2-methyl-, ethyl ester, (2E)-”, the predicted boiling point is 333.8±17.0 °C and the predicted density is 1.349±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Biological Evaluation in Anticancer Research

Cinnamic acid derivatives, including compounds structurally related to 2-Propenoic acid, 3-(4-bromophenyl)-2-cyano-, methyl ester, have been extensively studied for their anticancer potentials. These compounds' chemical reactivity allows for the synthesis of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives, showcasing significant antitumor efficacy. The review by De, Baltas, and Bedos-Belval (2011) provides an in-depth look into the synthesis and biological evaluation of these derivatives, highlighting their underutilized potential in medicinal research despite a rich tradition of use De, Baltas, & Bedos-Belval, 2011.

Therapeutic Applications of Caffeic Acid Phenethyl Ester in Inflammation and Cancer

Caffeic acid phenethyl ester (CAPE), a hydrophobic, bioactive polyphenolic ester obtained from propolis extract, represents a structurally related compound with extensive research on its therapeutic applications in inflammation and cancer. Murtaza et al. (2014) summarize studies on CAPE, focusing on its molecular targets and suggesting the need for clinical studies to explore its potential toxicities Murtaza, Sajjad, Mehmood, Shah, & Siddiqi, 2014.

Catalytic Production of Polyphenolic Esters from Biomass

The catalytic production of polyphenolic esters (PEs), which includes compounds like this compound, from biomass feedstocks has been a focus of recent research due to their valuable anti-oxidative effects. Faggiano, Ricciardi, and Proto (2022) review various synthetic approaches, emphasizing the role of bio-catalysis and acid catalysis in the synthesis of these esters from natural polyphenolic compounds, thus contributing to a greener production process Faggiano, Ricciardi, & Proto, 2022.

Environmental and Health Implications of Phthalic Acid Esters

While not directly related to the therapeutic or biological applications of this compound, the study of phthalic acid esters (PAEs) in the environment sheds light on the broader context of ester compounds' impact. Huang et al. (2021) discuss the natural occurrence and biological activities of PAEs, suggesting their presence in natural sources and their potential allelopathic, antimicrobial, and insecticidal activities, which could influence research on similar ester compounds Huang, Zhu, Zhou, Cheng, Shi, Zhang, & Shao, 2021.

properties

IUPAC Name

methyl 3-(4-bromophenyl)-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO2/c1-15-11(14)9(7-13)6-8-2-4-10(12)5-3-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCJTVLFFQUQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=C(C=C1)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60401074
Record name 2-Propenoic acid, 3-(4-bromophenyl)-2-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

167995-88-2
Record name 2-Propenoic acid, 3-(4-bromophenyl)-2-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60401074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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